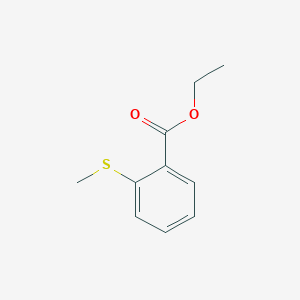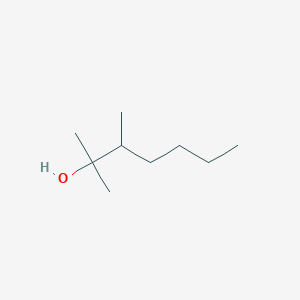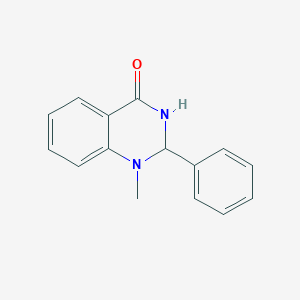
1-Methyl-2-phenyl-2,3-dihydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-phenyl-2,3-dihydroquinazolin-4-one, also known as VUF-6002, is a compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of quinazolinone derivatives, which have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antifungal properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-phenyl-2,3-dihydroquinazolin-4-one involves the inhibition of GSK-3β and CDK5, which leads to the modulation of various downstream signaling pathways. GSK-3β is involved in the regulation of glycogen metabolism, gene expression, and cell survival, while CDK5 plays a role in the regulation of neuronal development and synaptic plasticity. Inhibition of these enzymes has been shown to promote cell survival, reduce inflammation, and enhance neuroprotection.
Effets Biochimiques Et Physiologiques
1-Methyl-2-phenyl-2,3-dihydroquinazolin-4-one has been found to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses. It has also been shown to enhance neuroprotection and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Methyl-2-phenyl-2,3-dihydroquinazolin-4-one in lab experiments is its ability to selectively target GSK-3β and CDK5, which allows for the modulation of specific downstream signaling pathways. However, one limitation is its relatively low potency compared to other GSK-3β and CDK5 inhibitors, which may require higher concentrations to achieve the desired effects.
Orientations Futures
For the research on 1-Methyl-2-phenyl-2,3-dihydroquinazolin-4-one include the development of more potent derivatives, the investigation of its potential applications in the treatment of various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the safety and efficacy of 1-Methyl-2-phenyl-2,3-dihydroquinazolin-4-one in animal models and human clinical trials.
Méthodes De Synthèse
The synthesis of 1-Methyl-2-phenyl-2,3-dihydroquinazolin-4-one involves a multi-step process that starts with the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalyst to form 2-phenylquinazolin-4(3H)-one. This intermediate is then reacted with methyl iodide to form 1-methyl-2-phenylquinazolin-4-one, which is subsequently reduced to 1-methyl-2-phenyl-2,3-dihydroquinazolin-4-one using hydrogen gas and a palladium catalyst.
Applications De Recherche Scientifique
1-Methyl-2-phenyl-2,3-dihydroquinazolin-4-one has been studied for its potential applications in drug discovery and development. It has been found to exhibit inhibitory activity against several enzymes, including glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5), which are involved in the regulation of cell growth and differentiation. Inhibition of these enzymes has been linked to the treatment of various diseases, including Alzheimer's disease, cancer, and diabetes.
Propriétés
Numéro CAS |
1217-75-0 |
|---|---|
Nom du produit |
1-Methyl-2-phenyl-2,3-dihydroquinazolin-4-one |
Formule moléculaire |
C15H14N2O |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
1-methyl-2-phenyl-2,3-dihydroquinazolin-4-one |
InChI |
InChI=1S/C15H14N2O/c1-17-13-10-6-5-9-12(13)15(18)16-14(17)11-7-3-2-4-8-11/h2-10,14H,1H3,(H,16,18) |
Clé InChI |
GGASRPKQQISEKD-UHFFFAOYSA-N |
SMILES |
CN1C(NC(=O)C2=CC=CC=C21)C3=CC=CC=C3 |
SMILES canonique |
CN1C(NC(=O)C2=CC=CC=C21)C3=CC=CC=C3 |
Synonymes |
2,3-Dihydro-1-methyl-2-phenylquinazolin-4(1H)-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



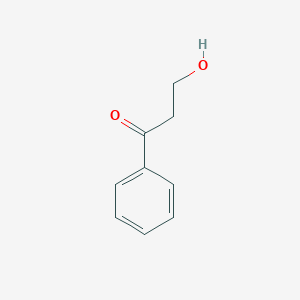
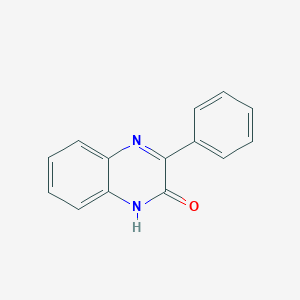
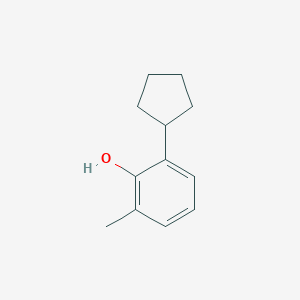
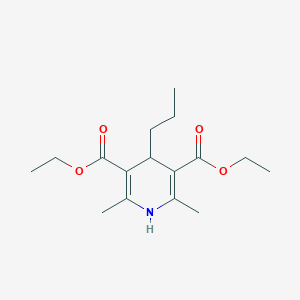
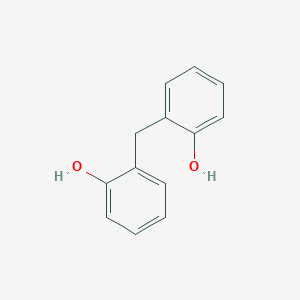
![2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione](/img/structure/B73671.png)
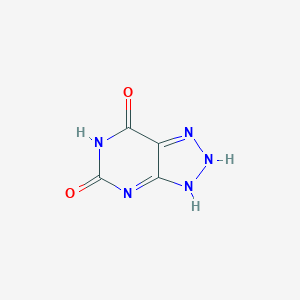
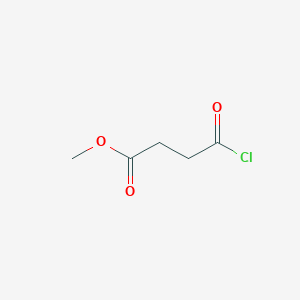
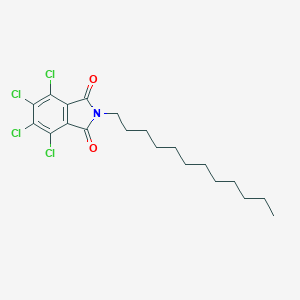
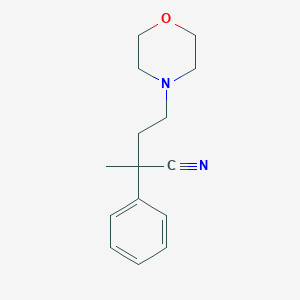

![1-Ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B73685.png)
